

Metabolic Pathways of (-)-Fenoprop in Plant Tissues: An In-depth Technical Guide

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Compound of Interest

Compound Name: (-)-Fenoprop

Cat. No.: B12764660

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Introduction

(-)-Fenoprop, also known as 2-(2,4,5-trichlorophenoxy)propionic acid, is a chiral phenoxy herbicide and plant growth regulator.[1] Its biological activity primarily resides in the (2R)-isomer, which mimics the natural plant hormone indoleacetic acid (IAA), leading to uncontrolled growth and eventual death of susceptible plants.[1] Understanding the metabolic fate of **(-)-Fenoprop** in plant tissues is crucial for assessing its efficacy, selectivity, and potential environmental impact. This technical guide provides a comprehensive overview of the known and proposed metabolic pathways of **(-)-Fenoprop** in plants, supported by available data and detailed experimental methodologies.

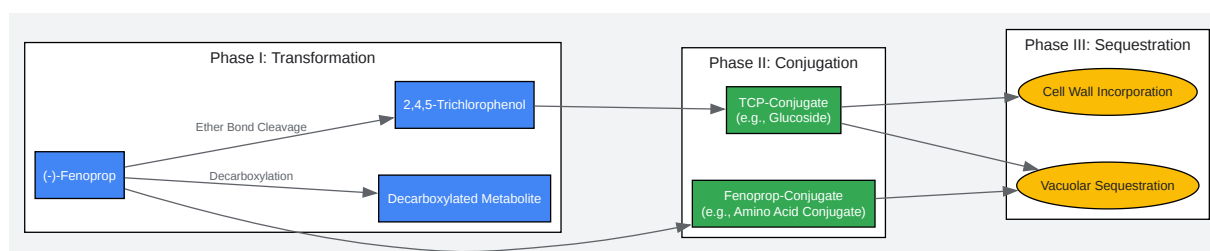
Core Metabolic Pathways

The metabolism of **(-)-Fenoprop** in plant tissues involves several key biochemical reactions aimed at detoxification and sequestration. These pathways include ether bond cleavage, decarboxylation, and conjugation. While comprehensive studies specifically on the (-)-enantiomer are limited, research on Fenoprop (as a racemic mixture or without specifying the stereoisomer) and the closely related herbicide 2,4,5-T provides significant insights into its metabolic fate.

One of the primary metabolic pathways for phenoxy herbicides in plants is the cleavage of the ether linkage. In the case of Fenoprop, this reaction is expected to yield 2,4,5-trichlorophenol.

[2] Another identified metabolic process is decarboxylation, which involves the removal of the carboxyl group from the propionic acid side chain.[2] Furthermore, the parent compound and its metabolites can undergo conjugation with endogenous plant molecules, such as sugars or amino acids, to form more water-soluble and less toxic derivatives that can be sequestered in vacuoles or incorporated into cell wall components.

Diagram: Proposed Metabolic Pathways of (-)-Fenoprop in Plants



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Caption: Proposed metabolic pathways of (-)-Fenoprop in plant tissues.

Quantitative Data on Fenoprop Metabolism

Quantitative data on the metabolism of (-)-Fenoprop in specific plant tissues is scarce in publicly available literature. However, studies on the dissipation of related pesticides in various plants can provide a framework for understanding the potential rates of degradation. For instance, a study on the dissipation of three other pesticides in prickly pear pads showed half-lives of around six days.[3][4]

Plant Species	Tissue	Compound	Parameter	Value	Reference
Prickly Pear	Pads	Malathion	Half-life	5.33 - 5.77 days	[3]
Prickly Pear	Pads	Chlorpyrifos	Half-life	~6 days	[3]
Prickly Pear	Pads	Chlorothalonil	Half-life	5.8 days	[3]

Note: The data presented above is for different pesticides and is intended to provide a general context for pesticide dissipation in plant tissues. Specific quantitative data for **(-)-Fenoprop** metabolism is not readily available.

Experimental Protocols

The study of **(-)-Fenoprop** metabolism in plant tissues typically involves the use of radiolabeled compounds (e.g., with ^{14}C) to trace the parent compound and its metabolites. Below are detailed methodologies for key experiments.

Protocol 1: Extraction of (-)-Fenoprop and its Metabolites from Plant Tissues

This protocol is a general guideline for the extraction of phenoxy herbicides and their metabolites from plant matrices.

Materials:

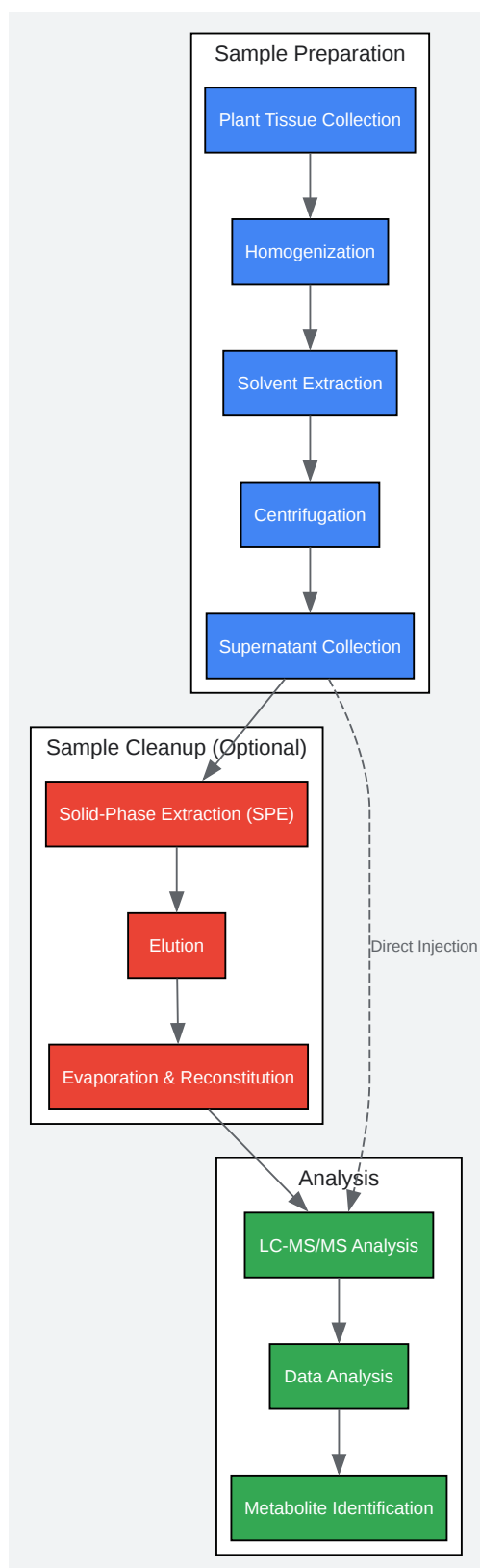
- Plant tissue samples (fresh or frozen)
- Liquid nitrogen
- Homogenizer (e.g., mortar and pestle, bead beater)
- Extraction solvent: Acetonitrile/water (80:20, v/v) with 0.1% formic acid
- Centrifuge

- Solid-phase extraction (SPE) cartridges (e.g., C18) for cleanup
- Evaporator (e.g., rotary evaporator or nitrogen evaporator)
- Reconstitution solvent: Acetonitrile/water (50:50, v/v)

Procedure:

- Weigh 1-5 g of the plant tissue sample and freeze it in liquid nitrogen.
- Grind the frozen tissue to a fine powder using a homogenizer.
- Add 10 mL of the extraction solvent to the powdered tissue and vortex thoroughly for 1 minute.
- Sonicate the sample for 15 minutes in a sonication bath.
- Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
- Collect the supernatant.
- For cleaner samples, proceed to LC-MS/MS analysis. For samples requiring cleanup, pass the supernatant through a pre-conditioned SPE cartridge.
- Wash the SPE cartridge with water to remove polar interferences.
- Elute the analytes from the SPE cartridge with an appropriate solvent (e.g., acetonitrile or methanol).
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume of the reconstitution solvent for LC-MS/MS analysis.

Diagram: Experimental Workflow for Metabolite Analysis



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Caption: General workflow for the extraction and analysis of **(-)-Fenoprop** metabolites.

Protocol 2: Analysis of (-)-Fenoprop and its Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation, identification, and quantification of herbicides and their metabolites in complex matrices.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

LC Conditions (Example):

- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 μ m particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from 5% to 95% B over 10 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.

MS/MS Conditions (Example for Fenoprop):

- Ionization Mode: Negative Electrospray Ionization (ESI-).
- Precursor Ion (m/z): 267.0
- Product Ions (m/z): 195.0, 161.0 (for quantification and confirmation).
- Collision Energy: Optimized for the specific instrument and compound.

Metabolite Identification: Metabolites are typically identified by comparing their retention times and mass spectra (including precursor and product ions) with those of authentic standards, if available. In the absence of standards, putative identification can be made based on accurate mass measurements (using high-resolution mass spectrometry) and characteristic fragmentation patterns.

Conclusion

The metabolism of **(-)-Fenoprop** in plant tissues is a complex process involving multiple enzymatic pathways designed to detoxify and eliminate the xenobiotic compound. While the complete metabolic map is yet to be fully elucidated, evidence points towards ether bond cleavage, decarboxylation, and conjugation as key transformation routes. Further research, particularly utilizing advanced analytical techniques such as high-resolution mass spectrometry, is necessary to identify all metabolites, quantify their formation and distribution in different plant species and tissues, and fully understand the enzymatic systems involved. The methodologies outlined in this guide provide a robust framework for conducting such investigations, which are essential for a comprehensive understanding of the fate and impact of this herbicide in the environment.

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